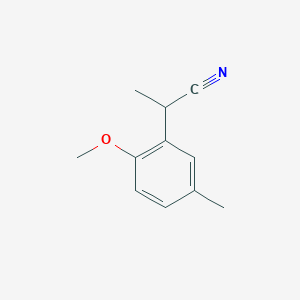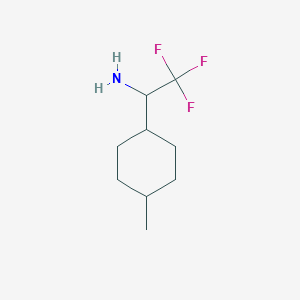![molecular formula C5H7ClO2S B15321643 Bicyclo[1.1.1]pentane-1-sulfonylchloride CAS No. 2167336-19-6](/img/structure/B15321643.png)
Bicyclo[1.1.1]pentane-1-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[1.1.1]pentane-1-sulfonylchloride is a chemical compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is characterized by a unique three-dimensional structure that consists of a bicyclic framework with three carbon atoms forming a bridge. The sulfonyl chloride functional group attached to this framework makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1-sulfonylchloride typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor. This process involves the reaction of bicyclo[1.1.1]pentane with carbon monoxide and chlorine gas under specific conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorocarbonylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form bicyclo[1.1.1]pentane-1-sulfonyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Reduced Sulfonyl Derivatives: Formed from reduction reactions
Scientific Research Applications
Bicyclo[1.1.1]pentane-1-sulfonylchloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1-sulfonylchloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, facilitating the formation of various derivatives. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core also contributes to its reactivity and ability to interact with molecular targets in biological systems .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound without the sulfonyl chloride group.
Bicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with a carboxylic acid group instead of the sulfonyl chloride group.
Bicyclo[1.1.1]pentane-1-methanol: A derivative with a hydroxymethyl group.
Uniqueness
Bicyclo[1.1.1]pentane-1-sulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
2167336-19-6 |
|---|---|
Molecular Formula |
C5H7ClO2S |
Molecular Weight |
166.63 g/mol |
IUPAC Name |
bicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2 |
InChI Key |
DREIRKDGKQBTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


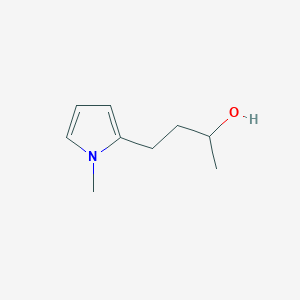
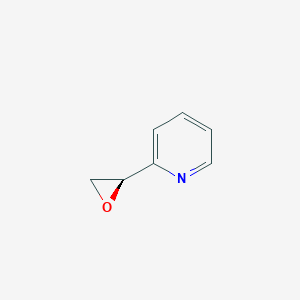
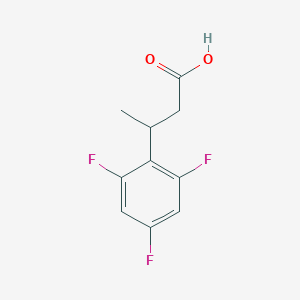
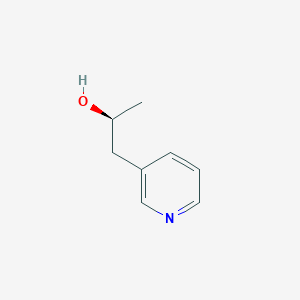
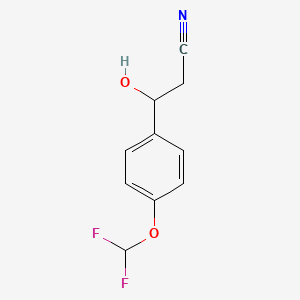
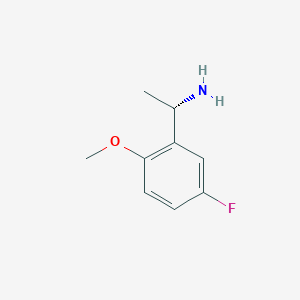

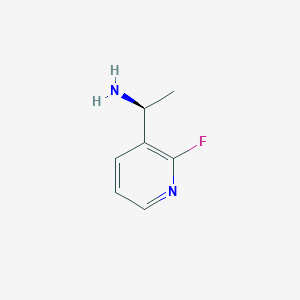
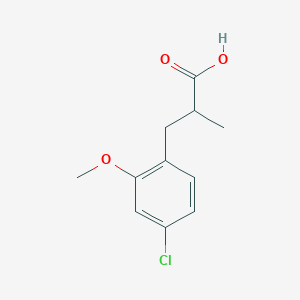
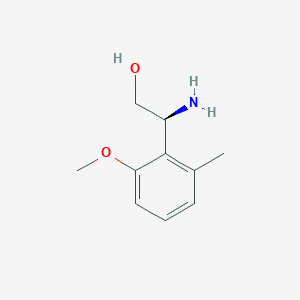
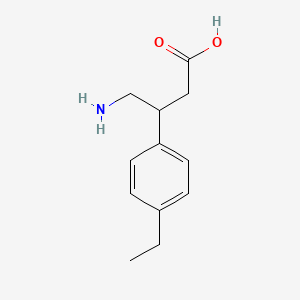
![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
